molecular formula C17H25N3 B4240350 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine

Cat. No. B4240350
M. Wt: 271.4 g/mol
InChI Key: PQWDSFXZRGXNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine, also known as EBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBMC is a member of the class of benzimidazole compounds, which have been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is not fully understood. However, studies have suggested that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine may exert its antiviral effects by inhibiting viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and HIV by suppressing viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine. One area of research could focus on optimizing the synthesis method of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in more detail to better understand its antiviral, anticancer, and anti-inflammatory properties. Another area of research could focus on developing novel formulations of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in the treatment of viral infections, cancer, and inflammatory diseases.

Scientific Research Applications

N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections and cancer.

properties

IUPAC Name

N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-3-20-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWDSFXZRGXNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Reactant of Route 4
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.